molecular formula C22H26FN3O3 B6499553 N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 954026-43-8

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide

Cat. No. B6499553
CAS RN: 954026-43-8
M. Wt: 399.5 g/mol
InChI Key: VQVQABUXPXGPQQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide (FMPP) is a novel chemical compound that has recently been synthesized and studied for its potential applications in scientific research. FMPP is a compound with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. FMPP has also been studied for its potential therapeutic effects in a variety of diseases and disorders.

Scientific Research Applications

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has also been studied for its potential therapeutic effects in a variety of diseases and disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been studied for its potential use as a tool in drug discovery.

Mechanism of Action

The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is not yet fully understood. However, some studies have suggested that N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been found to act as an agonist of the G protein-coupled receptor GPR55, which may be involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the enzyme COX-2. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has been found to have anti-cancer effects, including the ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have also shown that N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has a low toxicity and does not cause significant side effects in animal models. However, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has some limitations for use in laboratory experiments. It is not soluble in water, which may limit its use in some experiments. Additionally, N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has a short half-life, which may limit its use in long-term experiments.

Future Directions

There are several potential future directions for the study of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide. Further research is needed to understand the mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide and to determine its potential therapeutic effects in humans. Additionally, more research is needed to explore the potential applications of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide in drug discovery. Additionally, further research is needed to explore the potential of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide as a tool for studying inflammation and pain. Finally, research is needed to explore the potential of N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide as a tool for studying cancer and other diseases.

Synthesis Methods

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is synthesized by a reaction between 3-fluoro-4-methylphenylboronic acid and 3-(2-phenylmorpholin-4-yl)propyl isocyanate in the presence of a catalytic amount of palladium acetate. This reaction is performed in the presence of a solvent such as toluene or dichloromethane and at a temperature of between 80 and 120°C. The reaction is complete after a few hours and yields a white solid product.

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQABUXPXGPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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